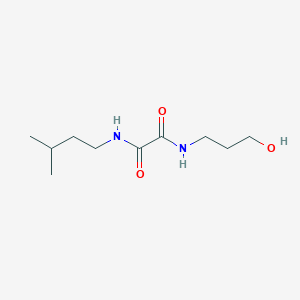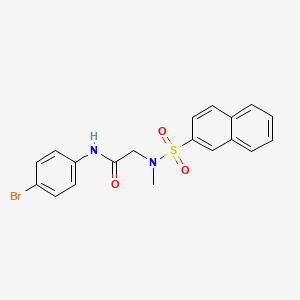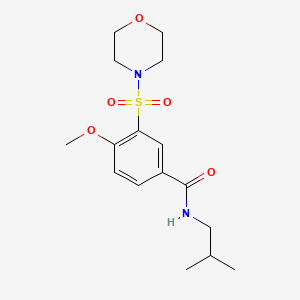
N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide
説明
N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide, also known as HPMBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. HPMBA is a chelating agent that has been used in various scientific research studies due to its unique properties.
科学的研究の応用
Antibacterial and Anticancer Properties of Modified Polymers
Research has shown that poly(3-hydroxybutyrate) (PHB) can be chemically modified to enhance its biomedical applications, such as developing materials with antibacterial and anticancer properties. Through transesterification and grafting with amino compounds, including ethanediamine and other derivatives, functionalized PHB polymers have been synthesized. These modified polymers exhibit potent antibacterial activity against various pathogens and demonstrate promising anticancer effects against in vivo models, highlighting their potential in medical and pharmaceutical applications (Abdelwahab et al., 2019).
Surface-active Properties of Zwitterionic Surfactants
The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants, derived from ethanediamine and other compounds, have shown significant advancements in understanding their physicochemical properties. These surfactants exhibit unique behaviors in solution, such as micelle formation and dynamic surface tension, which are critical for applications in detergents, emulsifiers, and in enhancing the efficiency of various industrial processes (Yoshimura et al., 2006).
Kinetics and Mechanism of Polymer Modification
The methanolysis of PHB in the presence of acidic functionalized ionic liquids, including compounds related to ethanediamine, has been extensively studied. This research provides valuable insights into the kinetics and mechanisms underlying the depolymerization process, offering potential routes for recycling and modifying biodegradable polymers for new applications. The efficiency of these processes and the ability to control the yield of specific monomers open avenues for sustainable polymer science (Song et al., 2016).
Electrochemiluminescence (ECL) Activity of Tertiary Amines
Studies on the ECL activity of tertiary amines with various hydroxyl and amino groups have identified compounds such as N-butyldiethanolamine as highly effective coreactants. This research is pivotal for developing sensitive analytical methods and devices, including biosensors and diagnostic tools. The findings suggest that the structure and functional groups of amines significantly influence their ECL behavior, providing a foundation for the design of new ECL reagents and assays (Han et al., 2010).
特性
IUPAC Name |
N-(3-hydroxypropyl)-N'-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-8(2)4-6-12-10(15)9(14)11-5-3-7-13/h8,13H,3-7H2,1-2H3,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIIRLGETBCEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)
![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4577996.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

